molecular formula C13H9NO B14705801 9H-Fluorene, 4-nitroso- CAS No. 22225-33-8

9H-Fluorene, 4-nitroso-

Cat. No.: B14705801
CAS No.: 22225-33-8
M. Wt: 195.22 g/mol
InChI Key: HZOVFWIORLKZPT-UHFFFAOYSA-N
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Description

9H-Fluorene, 4-nitroso- is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitroso group (-NO) attached to the fourth position of the fluorene structure. The nitroso group imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene, 4-nitroso- typically involves the nitration of fluorene followed by reduction. One common method is the nitration of fluorene using nitric acid and sulfuric acid to produce 4-nitrofluorene. This intermediate is then reduced using reagents such as tin and hydrochloric acid to yield 4-aminofluorene. Finally, the nitroso group is introduced by reacting 4-aminofluorene with nitrous acid.

Industrial Production Methods: Industrial production of 9H-Fluorene, 4-nitroso- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Types of Reactions:

    Oxidation: 9H-Fluorene, 4-nitroso- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in electrophilic substitution reactions, where the nitroso group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-nitrosofluorenone.

    Reduction: 4-aminofluorene.

    Substitution: Various substituted fluorenes depending on the electrophile used.

Scientific Research Applications

9H-Fluorene, 4-nitroso- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including its role as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers. Its fluorescent properties make it useful in optoelectronic devices and materials science.

Mechanism of Action

The mechanism of action of 9H-Fluorene, 4-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that can affect cellular pathways.

Comparison with Similar Compounds

    Fluorene: The parent compound, lacking the nitroso group, is less reactive but shares similar structural properties.

    4-Nitrofluorene: An intermediate in the synthesis of 9H-Fluorene, 4-nitroso-, it has a nitro group instead of a nitroso group.

    4-Aminofluorene: Another intermediate, with an amino group replacing the nitroso group.

Uniqueness: 9H-Fluorene, 4-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying reaction mechanisms and developing new applications in various scientific fields.

Properties

CAS No.

22225-33-8

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

4-nitroso-9H-fluorene

InChI

InChI=1S/C13H9NO/c15-14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2

InChI Key

HZOVFWIORLKZPT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C(=CC=C2)N=O

Origin of Product

United States

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